molecular formula C18H21FN2OS B2444644 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide CAS No. 946228-00-8

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide

Cat. No.: B2444644
CAS No.: 946228-00-8
M. Wt: 332.44
InChI Key: QMUFWTWKMVBFRB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiazole ring, and a cyclopentanecarboxamide moiety

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-12-16(10-11-20-17(22)13-4-2-3-5-13)23-18(21-12)14-6-8-15(19)9-7-14/h6-9,13H,2-5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUFWTWKMVBFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the fluorophenyl group. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative. The final step involves coupling the thiazole and fluorophenyl intermediates with cyclopentanecarboxamide under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient purification methods, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of fluorine with other nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives often exhibit significant antimicrobial properties. N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide may inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure suggests it could interact with microbial membranes or specific cellular targets to exert its effects.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. Preliminary investigations indicate that this compound may induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar compounds can effectively inhibit tumor growth in various cancer cell lines.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Thiazole-based compounds have shown promise in modulating inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of the fluorophenyl group via electrophilic substitution methods.
  • Final Coupling : The thiazole derivative is coupled with cyclopentanecarboxylic acid derivatives under controlled conditions.

The mechanism of action is hypothesized to involve enzyme inhibition and receptor modulation, impacting various biochemical pathways essential for microbial growth and cancer cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activities of thiazole derivatives related to this compound:

  • A study published in Medicinal Chemistry highlighted the anticancer effects of thiazole derivatives on human breast cancer cell lines, showing promising results in inhibiting tumor growth.
  • Another investigation focused on the antimicrobial activity of thiazole-based compounds against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)cyclopentanecarboxamide
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a cyclopentanecarboxamide moiety linked to a thiazole ring and a fluorophenyl group. This unique arrangement is thought to contribute to its pharmacological properties.

Property Value
Molecular Formula C20H19FN2OS
Molecular Weight 354.4 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. Thiazoles have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the fluorophenyl group enhances the compound's interaction with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth and metastasis .

Anti-inflammatory Effects

The compound's thiazole moiety is also associated with anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic processes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to pain and inflammation pathways.

These interactions can lead to downstream effects that alter cellular signaling pathways, enhancing the compound's therapeutic potential.

Case Studies and Research Findings

  • Anticancer Study : A study published in Cancer Research reported that thiazole derivatives significantly reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Research : In an experimental model of arthritis, compounds similar to this one demonstrated a marked reduction in joint swelling and inflammatory markers, suggesting potential use in inflammatory diseases .
  • Antimicrobial Testing : A comparative study showed that thiazole-based compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

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